molecular formula C14H16O B2405696 (S)-2-Methyl-3-(2-naphthyl)-1-propanol CAS No. 202414-93-5

(S)-2-Methyl-3-(2-naphthyl)-1-propanol

Cat. No.: B2405696
CAS No.: 202414-93-5
M. Wt: 200.281
InChI Key: NNMLTYQACUGUNQ-NSHDSACASA-N
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Description

(S)-2-Methyl-3-(2-naphthyl)-1-propanol is a chiral secondary alcohol characterized by a naphthyl-substituted propanol backbone with a methyl branch at the second carbon. While direct data on this compound are sparse in the provided evidence, structural analogs and related alcohols (e.g., naphthylmethanols, nitroimidazole-propanols) suggest applications in pharmaceuticals, agrochemicals, or materials science. Its naphthyl group confers aromatic stability and hydrophobicity, which may enhance membrane permeability or binding to hydrophobic targets .

Properties

IUPAC Name

(2S)-2-methyl-3-naphthalen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11,15H,8,10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMLTYQACUGUNQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=CC=CC=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-3-(2-naphthyl)-1-propanol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as borane complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification methods like crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-3-(2-naphthyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(S)-2-Methyl-3-(2-naphthyl)-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Methyl-3-(2-naphthyl)-1-propanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Reactivity References
(S)-2-Methyl-3-(2-naphthyl)-1-propanol Chiral propanol with 2-naphthyl and methyl ~230.3* Hypothesized: chiral catalysts, drug intermediates
(2-Naphthyl)methanol Naphthyl group attached to methanol 158.2 Microbial metabolism intermediate
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol Nitroimidazole, methoxy, propanol ~229.2* Hypoxic tumor radiosensitizer
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthyloxy, thiophene, methylamino-propanol ~353.5* Pharmaceutical impurity (drospirenone synthesis)
1-Propanol Straight-chain primary alcohol 60.1 Solvent, HO• radical reactivity benchmark

*Calculated based on structural formula.

Functional Group and Reactivity Differences

  • Aromatic vs. This difference likely affects solubility and interaction with biological targets .
  • Chirality: The (S)-enantiomer may exhibit distinct biological behavior compared to racemic mixtures or achiral analogs (e.g., (2-naphthyl)methanol). Enantioselective synthesis or resolution methods would be critical for pharmaceutical applications.
  • Reactivity with Radicals: 1-Propanol reacts with HO• radicals at a rate coefficient of $k = 4.42 \times 10^{-12}$ cm³ molecule⁻¹ s⁻¹ (derived from ). The target compound’s naphthyl group could alter radical reactivity due to electron-rich aromatic systems.

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